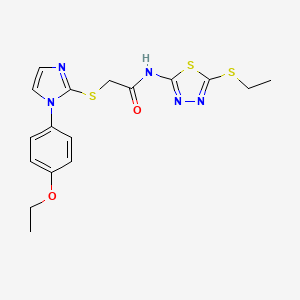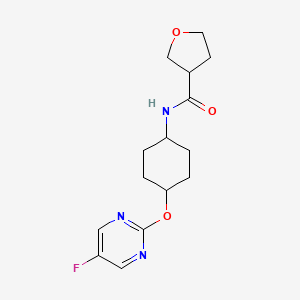
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)tetrahydrofuran-3-carboxamide is a useful research compound. Its molecular formula is C15H20FN3O3 and its molecular weight is 309.341. The purity is usually 95%.
BenchChem offers high-quality N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)tetrahydrofuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)tetrahydrofuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Medicinal Applications
Synthesis and Potential Kinase Inhibition
Research into the synthesis and application of fluoropyrimidine derivatives, such as 5-fluorouracil (5-FU) and its analogs, has revealed their significant potential in cancer therapy. For instance, the facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines has been explored for potential kinase inhibition, highlighting the relevance of fluoropyrimidines in anticancer drug development (Wada et al., 2012).
Antimicrobial and Anticancer Activities
The development of compounds with antimicrobial and anticancer activities is another significant area of research. For example, new cascade transformations of certain compounds have demonstrated potential for creating novel molecules with enhanced biological activities, suggesting that modifications to the fluoropyrimidine core could yield compounds with significant therapeutic potential (Ukhin et al., 2015).
Drug Discovery and Development
Novel Oral Fluoropyrimidine Derivatives
The development of oral fluoropyrimidine derivatives, such as capecitabine, which selectively generates 5-fluorouracil in tumors, highlights the importance of fluoropyrimidine derivatives in targeted cancer therapy. This approach maximizes therapeutic efficacy while minimizing systemic toxicity (Miwa et al., 1998).
Antimycobacterial and Antituberculosis Agents
The search for effective treatments against mycobacterial infections, including tuberculosis, has led to the investigation of benzimidazole analogues of antituberculosis drug candidates. These studies underscore the potential of fluorinated compounds in the development of new antimycobacterial agents with improved efficacy and safety profiles (Richter et al., 2022).
properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3/c16-11-7-17-15(18-8-11)22-13-3-1-12(2-4-13)19-14(20)10-5-6-21-9-10/h7-8,10,12-13H,1-6,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCBNLKTTLBOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2CCOC2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

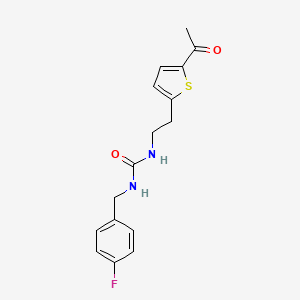
![N-(5-chloro-2-methoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2600880.png)

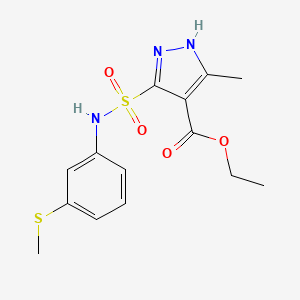
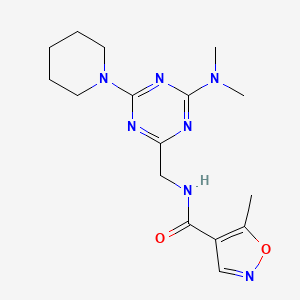
![2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine;hydrochloride](/img/structure/B2600887.png)

![2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2600889.png)
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-methylpropanamide](/img/structure/B2600890.png)
